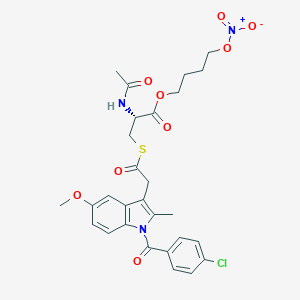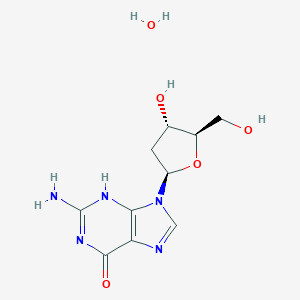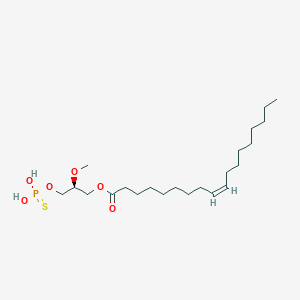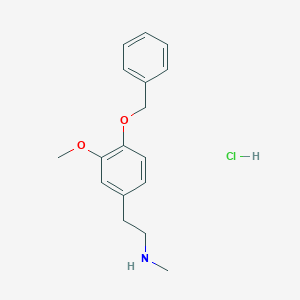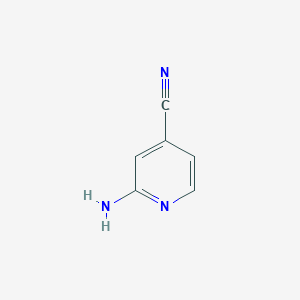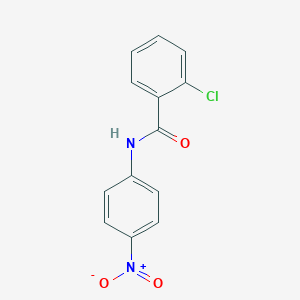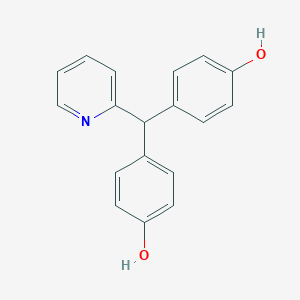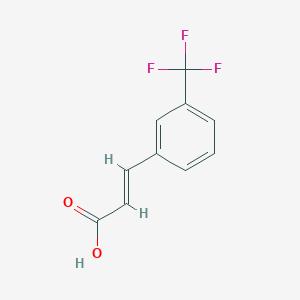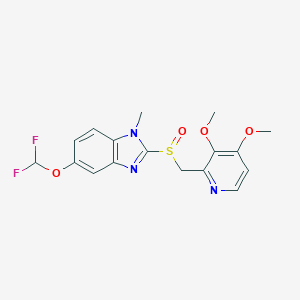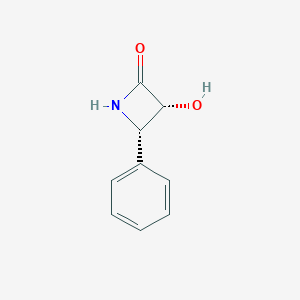
1,1'-联萘-2,2'-二基氢磷酸酯
描述
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: is a chiral chemical compound widely used in various chemical reactions and research applications. It is known for its role as a chiral ligand in asymmetric synthesis, particularly in hydrocarboxylation reactions. The compound’s unique structure, featuring two naphthyl groups connected by a phosphorus atom, allows it to form complexes with various metals, making it a valuable tool in catalysis and enantioselective reactions .
科学研究应用
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:
作用机制
Target of Action
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, also known as ®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, is primarily used as a chiral ligand . It targets various biochemical reactions, particularly hydrocarboxylation reactions .
Mode of Action
This compound interacts with its targets by forming complexes with rhodium . It mediates the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in the separation of racemic amines that have proven difficult to separate .
Biochemical Pathways
The compound affects the biochemical pathway of hydrocarboxylation reactions . It also influences the pathway of asymmetric dipolar cycloaddition of diazo compounds . The downstream effects of these pathways include the resolution of racemic amines .
Pharmacokinetics
It’s worth noting that the compound is extremely low soluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the resolution of a number of racemic amines . This is achieved through the compound’s role as a chiral ligand in hydrocarboxylation reactions and its mediation of the asymmetric dipolar cycloaddition of diazo compounds .
Action Environment
It’s important to note that the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s stability and efficacy.
生化分析
Biochemical Properties
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used in biochemical reactions, particularly in hydrocarboxylation reactions . It interacts with rhodium to mediate the asymmetric dipolar cycloaddition of diazo compounds .
Cellular Effects
Its role in mediating asymmetric reactions suggests it may influence cellular processes that involve similar chemical transformations .
Molecular Mechanism
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects at the molecular level through its role as a chiral ligand . It forms complexes with rhodium, which then mediate the asymmetric dipolar cycloaddition of diazo compounds .
Metabolic Pathways
Its role in mediating asymmetric reactions suggests it may be involved in metabolic pathways that require similar chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of 1,1’-bi-2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps .
化学反应分析
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Metal salts like palladium chloride (PdCl2) and rhodium chloride (RhCl3) are frequently employed
Major Products:
Oxidation: Phosphate derivatives.
Reduction: Phosphine derivatives.
Substitution: Metal complexes with enhanced catalytic properties
相似化合物的比较
1,1’-Bi-2-naphthol: Another chiral compound used in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in various catalytic reactions.
3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: A derivative with enhanced steric properties .
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate stands out due to its versatility in forming stable chiral complexes with a wide range of metals. Its ability to facilitate various enantioselective reactions makes it a valuable tool in both academic and industrial research .
属性
IUPAC Name |
13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUZVBIUCAMRZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960268 | |
| Record name | 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39648-67-4 | |
| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate?
A1: 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate has the molecular formula C20H13O4P and a molecular weight of 348.29 g/mol.
Q2: What makes 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate chiral?
A2: BNDHP possesses axial chirality due to the restricted rotation around the bond connecting the two naphthyl rings. This results in two enantiomers, designated as R and S, which are mirror images of each other.
Q3: How does the chirality of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate influence its applications?
A: The chirality of BNDHP is crucial for its applications in chiral recognition and asymmetric catalysis. For example, it serves as a chiral selector in capillary electrophoresis [, , ] and high-performance liquid chromatography [, ], enabling the separation of enantiomers of other chiral molecules. Moreover, it acts as an effective chiral ligand or catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products [, , , , , ].
Q4: What catalytic properties make 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate valuable in organic synthesis?
A: BNDHP, particularly its derivatives like (S)-TRIP, exhibits excellent catalytic activity in various asymmetric transformations [, ]. It can act as a chiral Brønsted acid or as a counterion for Lewis acidic metal catalysts, facilitating reactions like enantioselective hydroamination-hydroarylation of alkynes [] and asymmetric allylation of aldehydes with organozinc compounds [].
Q5: How does the structure of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate contribute to its catalytic activity and enantioselectivity?
A5: The binaphthyl framework provides a rigid chiral environment, while the hydrogenphosphate group acts as a Brønsted acid or coordinates with metal centers. This combination allows for precise control over the steric and electronic environment around the catalytic site, leading to high enantioselectivities in the catalyzed reactions.
Q6: How does the presence of a remote hydroxyl group on the alkyne tether influence the reactivity and enantioselectivity in the gold(I)/chiral Brønsted acid catalyzed enantioselective hydroamination-hydroarylation of alkynes?
A: Research suggests that the hydroxyl group plays a crucial role in achieving high yields and enantioselectivities in this reaction. []. The hydroxyl group likely interacts with the catalyst or substrate through hydrogen bonding, influencing both reactivity and the chiral environment around the reaction center.
Q7: What are the limitations of using 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in micellar electrokinetic chromatography?
A7: While BNDHP shows promise in MEKC, its performance can be limited by factors like poor solubility in certain media and potential interactions with micelles formed by surfactants, which may affect its chiral recognition abilities.
Q8: How have molecular dynamics simulations contributed to understanding the interactions of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate enantiomers with chiral molecular micelles?
A: Molecular dynamics simulations provide valuable insights into the association behavior of BNDHP enantiomers with chiral micelles at a molecular level []. These simulations help elucidate the specific interactions responsible for chiral recognition within the micellar environment, contributing to the development of more efficient separation techniques.
Q9: Have any QSAR models been developed to predict the chiral recognition abilities of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate derivatives?
A9: While QSAR models for BNDHP derivatives are not explicitly mentioned in the provided literature, developing such models could be a valuable research avenue. QSAR studies could correlate structural features of BNDHP derivatives with their chiral recognition properties, enabling the design of more effective chiral selectors.
Q10: What analytical techniques are commonly employed to characterize and quantify 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and its interactions with other molecules?
A10: Various analytical techniques are used, including:
- NMR Spectroscopy: To determine the structure, purity, and study interactions with other molecules like chiral analytes and surfactants. [, , ]
- Circular Dichroism (CD) Spectroscopy: To investigate the chiral properties of BNDHP and monitor its interactions with other chiral molecules [, ].
- Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC): To assess the chiral separation capabilities of BNDHP and its derivatives [, , , , ].
- Fluorescence Anisotropy: This technique can be used to study the binding interactions of BNDHP with other molecules, providing insights into its chiral recognition mechanisms [].
Q11: How can the enantiomeric excess of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate be determined?
A: Enantiomeric excess can be accurately determined using chiral HPLC [, ] or chiral capillary electrophoresis [, , ]. These techniques separate the enantiomers, allowing for quantification of each enantiomer and calculation of their relative amounts.
Q12: Are there any alternative compounds or materials that can be used in place of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate for chiral separations or asymmetric catalysis?
A: Yes, there are alternative chiral selectors and catalysts available, such as cyclodextrins [], chiral crown ethers, and other chiral phosphoric acids. The choice of the most suitable compound depends on the specific application and the target molecules involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



